3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE
Overview
Description
3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazolopyridine core, a methoxy-methylphenyl group, and a carbamoylmethylsulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the methoxy-methylphenyl group and the carbamoylmethylsulfanyl moiety. Key steps include:
Formation of the Triazolopyridine Core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions.
Attachment of the Carbamoylmethylsulfanyl Moiety: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-({[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE: Similar in structure but with different substituents.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[2-(2-methoxy-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-15-4-8-18(9-5-15)25-23(31)17-7-11-21-27-28-24(29(21)13-17)33-14-22(30)26-19-10-6-16(2)12-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFYSJTPYDVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)OC)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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